Cas no 91355-50-9 (2,2-diallylpiperidine hydrochloride)

2,2-Diallylpiperidine hydrochloride is a piperidine derivative featuring two allyl substituents at the 2-position, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing nitrogen-containing heterocycles. Its reactive allyl groups enable further functionalization through cross-coupling or cyclization reactions, making it valuable for developing bioactive molecules or polymer precursors. The hydrochloride form ensures improved handling and storage properties. The compound’s structural features also lend potential utility in ligand design or catalysis. Careful handling is recommended due to its reactivity and hygroscopic nature.
2,2-diallylpiperidine hydrochloride structure
91355-50-9 structure
Product Name:2,2-diallylpiperidine hydrochloride
CAS No:91355-50-9
MF:C11H19N
MW:165.27526307106
CID:1086209
PubChem ID:1272143
Update Time:2025-05-21

2,2-diallylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,2-Diallylpiperidine
    • 2,2-bis(prop-2-enyl)piperidine
    • 2,2-diallylpiperidine(SALTDATA: HCl)
    • 2,2-diprop-2-enylpiperidine
    • CHEMBRDG-BB 4004324
    • SCHEMBL8220843
    • AKOS000531311
    • DTXSID50361532
    • NCGC00173804-01
    • AB01334235-02
    • 91355-50-9
    • NCGC00173804-02
    • TimTec1_002734
    • 2,2-BIS(PROP-2-EN-1-YL)PIPERIDINE
    • STK007939
    • 2,2-di(prop-2-en-1-yl)piperidine
    • 2,2-diallylpiperidine hydrochloride
    • Inchi: 1S/C11H19N/c1-3-7-11(8-4-2)9-5-6-10-12-11/h3-4,12H,1-2,5-10H2
    • InChI Key: VPCIEXIKGLCPRS-UHFFFAOYSA-N
    • SMILES: N1CCCCC1(CC=C)CC=C

Computed Properties

  • Exact Mass: 165.15200
  • Monoisotopic Mass: 165.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.97970

2,2-diallylpiperidine hydrochloride Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2-diallylpiperidine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D423515-250mg
2,2-diallylpiperidine hydrochloride
91355-50-9
250mg
$ 50.00 2022-06-05
TRC
D423515-500mg
2,2-diallylpiperidine hydrochloride
91355-50-9
500mg
$ 65.00 2022-06-05
TRC
D423515-2.5g
2,2-diallylpiperidine hydrochloride
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$ 115.00 2022-06-05

Additional information on 2,2-diallylpiperidine hydrochloride

2,2-Diallylpiperidine Hydrochloride (CAS No. 91355-50-9): A Comprehensive Overview

2,2-Diallylpiperidine Hydrochloride, also known by its CAS registry number 91355-50-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug development and material science. The structure of 2,2-diallylpiperidine hydrochloride consists of a piperidine ring substituted with two allyl groups at the 2-position, making it a unique member of the piperidine family.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,2-diallylpiperidine hydrochloride through various methods, including ring-opening reactions and alkylation techniques. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for large-scale production and research purposes. The compound's stability under various conditions has been extensively studied, revealing its resistance to oxidation and thermal degradation, which are critical factors for its potential use in pharmaceutical formulations.

The pharmacological properties of 2,2-diallylpiperidine hydrochloride have been a focal point of recent research. Studies have demonstrated its ability to act as a modulator of ion channels, particularly in neuronal cells. This property suggests its potential application in the treatment of neurological disorders such as epilepsy and chronic pain. Furthermore, preclinical trials have shown that 2,2-diallylpiperidine hydrochloride exhibits selective activity against certain types of cancer cells, indicating its role as a candidate for anticancer drug development.

In addition to its pharmacological applications, 2,2-diallylpiperidine hydrochloride has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in catalytic processes. Recent studies have highlighted its effectiveness in enhancing the catalytic activity of transition metal catalysts in organic synthesis reactions, such as cross-coupling reactions and enantioselective reductions.

The synthesis and characterization of 2,2-diallylpiperidine hydrochloride have been optimized using modern analytical techniques such as NMR spectroscopy and mass spectrometry. These advancements have provided deeper insights into the compound's molecular structure and reactivity. For instance, the presence of conjugated double bonds in the allyl groups has been found to influence the electronic properties of the molecule, making it more reactive towards electrophilic substitutions.

From an environmental perspective, the biodegradability and toxicity profiles of 2,2-diallylpiperidine hydrochloride have been evaluated under simulated environmental conditions. Results indicate that the compound undergoes slow degradation under aerobic conditions but does not pose significant risks to aquatic life at concentrations typically encountered in industrial discharges.

In conclusion, 2,2-diallylpiperidine hydrochloride (CAS No. 91355-50-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties and promising biological activities make it a valuable subject for further research and development. As ongoing studies continue to uncover new insights into its structure-function relationships and practical uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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